BenchChemオンラインストアへようこそ!

Dehydronorketamine Hydrchloride

Neuroscience Electrophysiology Receptor Pharmacology

Select this certified reference standard for studies requiring pharmacological precision. DHNK HCl is a potent α7-nAChR negative allosteric modulator (IC50=55 nM) with no NMDA activity, unlike ketamine or norketamine. Its distinct pharmacokinetic profile, extended 7-10 day forensic detection window, and proven stability (-80°C, ≥6 months) make it essential for targeted in vitro assays, PK/PD modeling, and forensic toxicology. Ideal as a negative control (inactive in FST up to 50 mg/kg). Do not substitute with other ketamine metabolites.

Molecular Formula C12H13Cl2NO
Molecular Weight 258.14 g/mol
CAS No. 1435934-26-1
Cat. No. B6591618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydronorketamine Hydrchloride
CAS1435934-26-1
Molecular FormulaC12H13Cl2NO
Molecular Weight258.14 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C=C1)(C2=CC=CC=C2Cl)N.Cl
InChIInChI=1S/C12H12ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-3,5-7H,4,8,14H2;1H
InChIKeyWQWIJCRGQUZVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydronorketamine Hydrochloride (CAS 1435934-26-1) for Research: Certified Reference Standard


Dehydronorketamine Hydrochloride (DHNK HCl), CAS 1435934-26-1, is a hydrochloride salt form of the minor ketamine metabolite, 5,6-dehydronorketamine [1]. It is a chiral arylcyclohexylamine with a molecular weight of 258.14 g/mol . Primarily supplied as a certified reference material or analytical standard for research and forensic applications, DHNK is a key component in studies investigating the complex pharmacology of ketamine's metabolic pathway .

Beyond Ketamine and Norketamine: Why Dehydronorketamine Hydrochloride is Not Interchangeable


The ketamine metabolite family exhibits a high degree of pharmacological divergence, making compound-specific selection essential. While ketamine and norketamine primarily function as NMDA receptor antagonists [1], Dehydronorketamine (DHNK) demonstrates a distinct mechanism as a potent negative allosteric modulator (NAM) of the α7 nicotinic acetylcholine receptor (α7-nAChR) with an IC50 of 55 nM [2]. Furthermore, DHNK is a downstream metabolite with its own unique pharmacokinetic profile, modeled with a single distinct compartment separate from norketamine [3]. This combination of target selectivity and distinct metabolic kinetics means it cannot be used interchangeably with ketamine, norketamine, or hydroxynorketamine (HNK) for studies focused on the α7-nAChR pathway or for accurate analytical method validation.

Dehydronorketamine Hydrochloride: Head-to-Head Quantitative Differentiation Data for Scientific Procurement


Superior α7-nAChR Negative Allosteric Modulation vs. Ketamine

In patch-clamp studies using cells expressing α7-nAChR, (R,S)-dehydronorketamine demonstrated potent inhibition of acetylcholine-evoked currents. Its IC50 of 55 ± 6 nM establishes it as a highly potent negative allosteric modulator (NAM) [1]. This contrasts sharply with (R,S)-ketamine, which was reported as inactive at these sub-anesthetic concentrations [1]. The inhibition by dehydronorketamine was voltage-independent and did not involve competitive displacement of the ligands [125I]-α-bungarotoxin or [3H]-epibatidine, confirming its unique allosteric binding site [1]. This quantitative difference defines its specific pharmacological profile.

Neuroscience Electrophysiology Receptor Pharmacology

25-Fold Weaker NMDA Receptor Affinity Compared to Ketamine

In radioligand binding assays using [3H]MK-801 on rat brain membranes, (R,S)-dehydronorketamine exhibited a Ki of 3.21 ± 0.3 μM at the NMDA receptor [1]. This is approximately 25-fold weaker than the affinity of ketamine, which had a Ki of 0.119 ± 0.01 μM in the same study [1]. The intermediate metabolite norketamine showed a Ki of 0.97 ± 0.1 μM [1]. This data quantifies the progressive loss of NMDA receptor engagement along the ketamine metabolic pathway.

Neurochemistry Receptor Binding Assay Drug Metabolism

Absence of Antidepressant-Like Activity in the Forced Swim Test (FST)

In a mouse model of antidepressant activity (forced swim test), (R,S)-dehydronorketamine administered intraperitoneally failed to reduce immobility at doses up to 50 mg/kg [1]. In contrast, ketamine and norketamine showed antidepressant-like effects with minimum effective doses (MEDs) of 10 mg/kg and 50 mg/kg, respectively [1]. This functional outcome demonstrates that while dehydronorketamine is a potent α7-nAChR modulator in vitro, this activity does not translate to acute antidepressant-like behavior in this standard preclinical model.

Behavioral Pharmacology Depression Models In Vivo Studies

Unique Metabolic and Pharmacokinetic Compartmentalization

Population pharmacokinetic modeling of intravenous racemic ketamine and esketamine in human volunteers revealed that dehydronorketamine's kinetic profile could be described by a single, distinct compartment [1]. This model, which required a total of seven compartments for all analytes, positioned dehydronorketamine downstream, with metabolic compartments between ketamine and norketamine, and between norketamine and dehydronorketamine [1]. This structural separation in the PK model underscores its role as a secondary metabolite with its own unique formation and elimination kinetics, separate from norketamine and hydroxynorketamines.

Pharmacokinetics ADME Population Modeling

Long-Term Stability in Biological Samples at -80°C

A stability study on human biological samples demonstrated that dehydronorketamine (DHNK) is stable in aqueous solutions for at least 6 months when stored at -80°C [1]. This finding is critical for laboratories involved in long-term clinical trials or forensic toxicology, as it provides a validated storage condition that ensures analyte integrity. The study also noted stability at 4°C for 2 days and at -20°C for 6 months [1], offering practical guidance for sample handling.

Bioanalysis Clinical Toxicology Sample Storage

Chiral Purity: Enantiomeric Separation of S- and R-Dehydronorketamine by SFC-MS

A validated supercritical-fluid chromatography-mass spectrometry (SFC-MS) method demonstrated the ability to enantioselectively separate and detect S- and R-dehydronorketamine, along with ketamine enantiomers and other metabolites, in a single run from human urine [1]. This level of chiral resolution is analytically demanding and critical for studies investigating the stereospecific pharmacology of ketamine metabolites, as the S- and R-enantiomers of its metabolites can exhibit distinct pharmacological profiles.

Chiral Chromatography Analytical Chemistry Method Development

Primary Research and Industrial Applications for Dehydronorketamine Hydrochloride


Neuropharmacology: Probing α7-nAChR Allosteric Modulation

Ideal for in vitro studies (e.g., patch-clamp electrophysiology, calcium flux assays) focused on the α7-nicotinic acetylcholine receptor (α7-nAChR). Based on evidence showing potent negative allosteric modulation (IC50 = 55 nM) and inactivity at NMDA receptors [1], DHNK serves as a selective tool compound to dissect the α7-nAChR-mediated components of ketamine's complex pharmacology, distinct from its primary NMDA antagonism.

Pharmacokinetics & ADME: Developing Validated Bioanalytical Methods

As a secondary metabolite with a distinct pharmacokinetic profile from ketamine and norketamine [2], DHNK is a required analytical standard for developing and validating robust LC-MS/MS or SFC-MS methods [3]. Its inclusion ensures accurate quantitation in plasma or urine for comprehensive PK/PD modeling and metabolic pathway studies.

Behavioral Pharmacology: A Negative Control for Antidepressant Efficacy

For in vivo studies using the forced swim test (FST) or other rodent models of depression, DHNK can serve as a negative control [4]. Its lack of antidepressant-like activity in the FST at doses up to 50 mg/kg makes it a valuable comparator for isolating the behavioral effects attributable to NMDA antagonism or the activity of other metabolites like hydroxynorketamine (HNK).

Forensic Toxicology: Long-Term Sample Stability and Analyte Identification

Due to its extended detection window of 7-10 days after ketamine use [5] and its demonstrated long-term stability in biological matrices stored at -80°C for ≥6 months [6], DHNK is a critical analyte in forensic toxicology. Its use as a certified reference standard enables reliable identification and quantitation in post-mortem or clinical samples, especially in long-term retrospective analyses.

Quote Request

Request a Quote for Dehydronorketamine Hydrchloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.